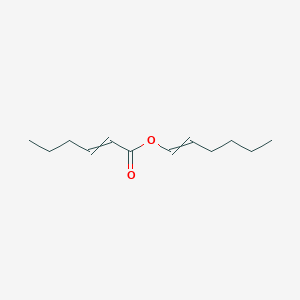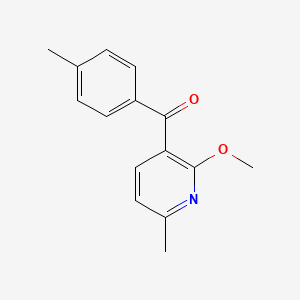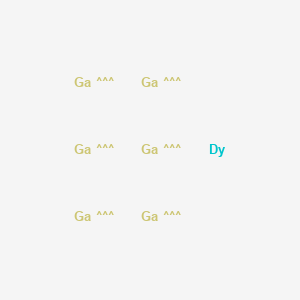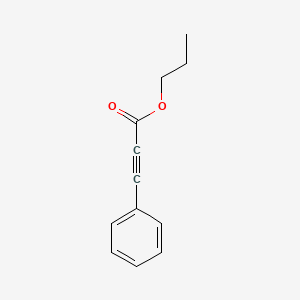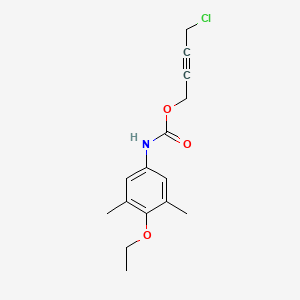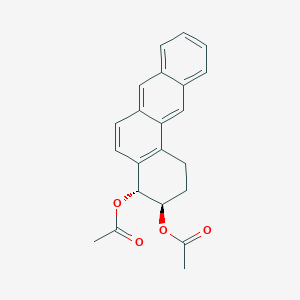![molecular formula C16H18ClNO B14418904 3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 87294-25-5](/img/structure/B14418904.png)
3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, a phenoxy group, and an aniline moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline typically involves the reaction of 3-chloroaniline with 2-methyl-4-(propan-2-yl)phenol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the phenoxy group.
4-Chloro-2-methylaniline: Similar structure but with different substitution patterns.
2-Chloro-4-methylaniline: Another isomer with different substitution.
Uniqueness
3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline is unique due to the presence of both the chloro and phenoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87294-25-5 |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
3-chloro-4-(2-methyl-4-propan-2-ylphenoxy)aniline |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-4-6-15(11(3)8-12)19-16-7-5-13(18)9-14(16)17/h4-10H,18H2,1-3H3 |
Clé InChI |
LWVKSUNAFBIPTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
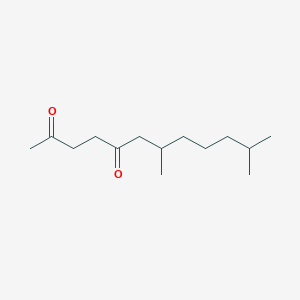
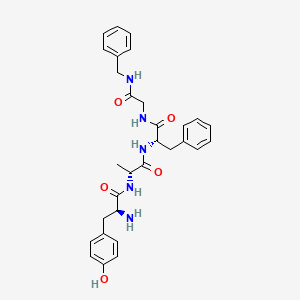

![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
